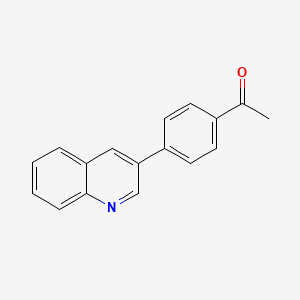
1-(4-(Quinolin-3-yl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Quinolin-3-yl)phenyl)ethan-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to a phenyl group, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one typically involves the reaction of 4-bromoacetophenone with quinoline-3-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
1-(4-(Quinolin-3-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The phenyl and quinoline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone moiety can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-(4-(Quinolin-3-yl)phenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to inhibition of DNA synthesis and enzyme activity. This can result in antimicrobial and anticancer effects. The phenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .
類似化合物との比較
Similar Compounds
2-(Quinolin-3-yl)ethan-1-one: Similar structure but with a different position of the ethanone moiety.
4-(Quinolin-3-yl)phenol: Contains a hydroxyl group instead of an ethanone moiety.
3-(Quinolin-4-yl)phenylmethanone: Similar structure but with a different position of the quinoline ring.
Uniqueness
1-(4-(Quinolin-3-yl)phenyl)ethan-1-one is unique due to its specific arrangement of the quinoline, phenyl, and ethanone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C17H13NO |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
1-(4-quinolin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C17H13NO/c1-12(19)13-6-8-14(9-7-13)16-10-15-4-2-3-5-17(15)18-11-16/h2-11H,1H3 |
InChIキー |
PUXCJWKYYGVZOX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



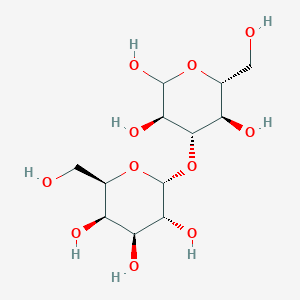
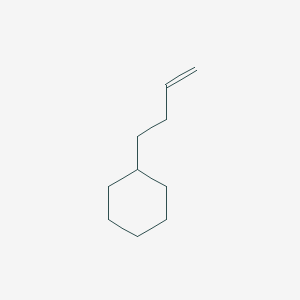
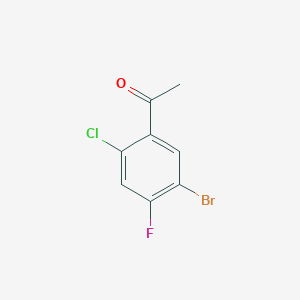


![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
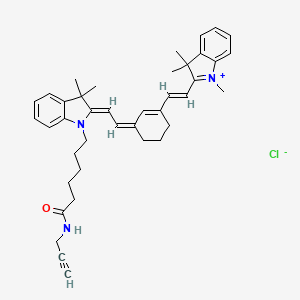

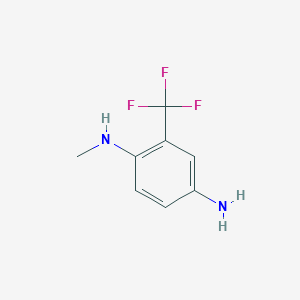

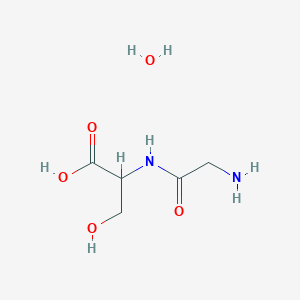
![4-Bromo-2-chloro-6-methylbenzo[d]thiazole](/img/structure/B15202129.png)

